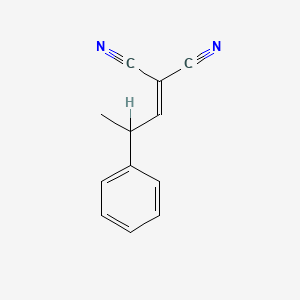![molecular formula C31H21Br2N3 B13781906 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine is a complex organic compound that features an anthracene moiety and two bromomethyl-pyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine typically involves multiple steps. One common method starts with the bromination of 2,6-dimethylpyridine to form 2,6-bis(bromomethyl)pyridine . This intermediate is then reacted with 4-anthracen-9-ylpyridine under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions.
Coupling Reactions: The pyridine rings can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Coupling: Palladium-catalyzed coupling reactions are common for modifying the pyridine rings.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation of the anthracene moiety could produce anthraquinone derivatives.
Aplicaciones Científicas De Investigación
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine has several applications in scientific research:
Materials Science: It can be used in the synthesis of novel organic materials with unique electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.
Biological Studies: Its derivatives can be used as probes in biochemical assays to study molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine is largely dependent on its application. In materials science, its electronic properties are of primary interest, while in medicinal chemistry, its interaction with biological targets such as enzymes or receptors is crucial. The bromomethyl groups can act as reactive sites for further functionalization, allowing the compound to interact with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-anthracen-9-yl-2,6-bis[3-(bromomethyl)pyrazol-1-yl]pyridine
- 2,6-bis(bromomethyl)pyridine
- 2-bromo-6-methylpyridine
Uniqueness
What sets 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine apart is its combination of an anthracene moiety with bromomethyl-pyridine groups. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C31H21Br2N3 |
|---|---|
Peso molecular |
595.3 g/mol |
Nombre IUPAC |
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C31H21Br2N3/c32-18-23-9-5-13-27(34-23)29-16-22(17-30(36-29)28-14-6-10-24(19-33)35-28)31-25-11-3-1-7-20(25)15-21-8-2-4-12-26(21)31/h1-17H,18-19H2 |
Clave InChI |
GWGJBYZTNGPJLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CBr)C6=CC=CC(=N6)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
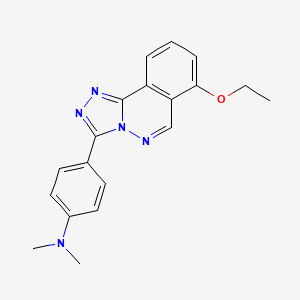


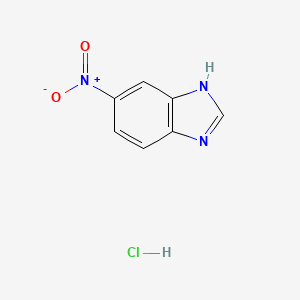
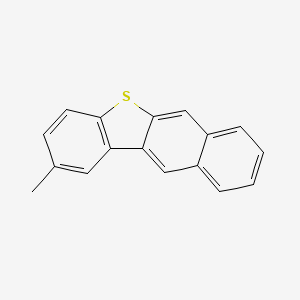

![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)

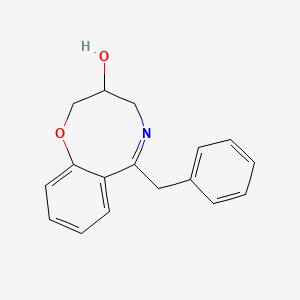
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)

